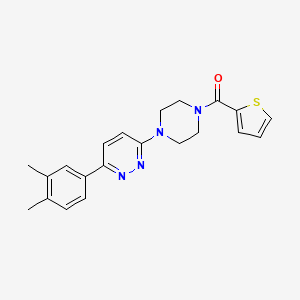

(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Description

The compound "(4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone" features a pyridazine core substituted with a 3,4-dimethylphenyl group at position 6, a piperazine ring at position 3, and a thiophen-2-yl methanone moiety.

Properties

IUPAC Name |

[4-[6-(3,4-dimethylphenyl)pyridazin-3-yl]piperazin-1-yl]-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4OS/c1-15-5-6-17(14-16(15)2)18-7-8-20(23-22-18)24-9-11-25(12-10-24)21(26)19-4-3-13-27-19/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGTXKZSJKONNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the pyridazine ring, the attachment of the piperazine moiety, and the incorporation of the thiophene group. Typical synthetic routes might involve:

Formation of the Pyridazine Ring: This could be achieved through the reaction of hydrazine with a suitable dicarbonyl compound.

Attachment of the Piperazine Moiety: This step might involve nucleophilic substitution reactions.

Incorporation of the Thiophene Group: This could be done via cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods would scale up these reactions, often optimizing for yield and purity. This might involve continuous flow chemistry or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring.

Reduction: Reduction reactions could target the pyridazine ring.

Substitution: Various substitution reactions could occur at the piperazine or thiophene moieties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of bases or acids to facilitate nucleophilic or electrophilic substitution.

Major Products

The major products would depend on the specific reactions but could include oxidized or reduced forms of the original compound, or derivatives with different substituents.

Scientific Research Applications

This compound could have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical assays.

Medicine: Possible therapeutic applications due to its structural features.

Industry: Use in the development of new materials or as a catalyst.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction or metabolic processes.

Comparison with Similar Compounds

Physicochemical and Electronic Properties

- Electronic Effects : The 3,4-dimethylphenyl group in the target compound is electron-donating, which may increase electron density on the pyridazine ring compared to MK37’s CF₃-substituted analog. This could influence π-π stacking or hydrogen-bonding capabilities .

- Solubility : Piperazine derivatives with hydrophobic substituents (e.g., trifluoromethyl or dimethylphenyl) often exhibit reduced aqueous solubility. The thiophene moiety may mitigate this via moderate polarity .

Lumping Strategy and Functional Group Similarities

discusses lumping structurally similar compounds to predict properties. The target compound’s pyridazine-piperazine-thiophene architecture aligns with this strategy, as analogs like MK37 and MK47 share modular components (e.g., arylpiperazine, thiophene). Such grouping allows extrapolation of reactivity or bioavailability trends, though specific substitutions (e.g., pyridazine vs. phenyl) necessitate individualized evaluation .

Biological Activity

The compound (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has drawn attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Structure

The compound features a piperazine ring linked to a pyridazine moiety and a thiophene group, which contributes to its unique chemical properties. The structural formula can be represented as follows:

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C19H24N4O |

| Molecular Weight | 324.42 g/mol |

| CAS Number | 1216921-61-7 |

Antimicrobial Properties

Research indicates that derivatives of piperazine and pyridazine exhibit significant antimicrobial activity. The presence of the thiophene group enhances the compound's ability to disrupt bacterial cell membranes, leading to increased efficacy against various pathogens. Studies have demonstrated that similar compounds show inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The mechanism is believed to involve the induction of apoptosis in cancer cells, mediated by the activation of caspase pathways. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in breast and colon cancer cell lines .

Case Study: In Vitro Cytotoxicity

A recent study assessed the cytotoxic effects of related compounds on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated that compounds with a similar framework had IC50 values ranging from 10 to 30 µM, demonstrating significant cytotoxicity compared to control groups .

Neuroprotective Effects

Preliminary studies suggest that (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone may exhibit neuroprotective effects. It is hypothesized that the compound can modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which is critical in neurodegenerative diseases like Alzheimer's and Parkinson's .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in tumor progression and microbial resistance. For example, it has been shown to inhibit certain kinases that are overexpressed in various cancers. This inhibition can lead to reduced cell proliferation and enhanced apoptosis .

Interaction with Receptors

The structural components of the compound suggest potential interactions with neurotransmitter receptors (e.g., serotonin and dopamine receptors), which could explain its neuroprotective properties. Further research is needed to elucidate these interactions fully.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, we can compare it with related piperazine and pyridazine derivatives.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| (4-(6-(3,4-Dimethylphenyl)pyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone | Moderate | Significant | Potential |

| Piperazine Derivative A | High | Moderate | Low |

| Pyridazine Derivative B | Moderate | High | Moderate |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield and purity?

- Methodological Answer : The synthesis typically involves multi-step pathways, starting with the preparation of the pyridazine core, followed by piperazine coupling, and thiophene incorporation. Key steps include:

- Pyridazine formation : Cyclocondensation of hydrazine derivatives with diketones under reflux in ethanol .

- Piperazine coupling : Nucleophilic substitution using DMF as a solvent at 80–100°C, with catalytic KI to enhance reactivity .

- Thiophene incorporation : Buchwald-Hartwig amination or Suzuki-Miyaura coupling for aryl-thiophene linkage, requiring palladium catalysts and inert atmospheres .

Optimization : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Final purification often requires recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for confirming structural integrity, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- NMR :

- ¹H NMR : Identify thiophene protons (δ 7.2–7.5 ppm), piperazine N–CH₂ (δ 2.5–3.5 ppm), and pyridazine aromatic protons (δ 8.0–8.5 ppm) .

- ¹³C NMR : Carbonyl (C=O) signal at ~170 ppm; pyridazine carbons at 140–160 ppm .

- IR : Confirm C=O stretch at ~1650 cm⁻¹ and aromatic C–H bends at 700–800 cm⁻¹ .

- MS : Molecular ion peak ([M+H]⁺) should match theoretical molecular weight (e.g., m/z 433.5 for C₂₃H₂₃N₅OS) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across different in vitro models?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To address this:

- Standardize assays : Use isogenic cell lines and consistent ATP levels for cytotoxicity assays (e.g., MTT vs. CellTiter-Glo®) .

- Control metabolizing enzymes : Include CYP450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolic stability .

- Validate target engagement : Use SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinase domains) .

Q. What strategies enhance target selectivity in CNS applications while minimizing off-target interactions?

- Methodological Answer :

- Scaffold modification : Replace thiophene with furan (reduces P-gp efflux) or introduce fluorine atoms (improves blood-brain barrier permeability) .

- Computational docking : Use Schrödinger’s Glide to predict binding to dopamine D3 vs. σ-1 receptors, prioritizing residues like Asp110 (D3) over Glu172 (σ-1) .

- Selectivity screening : Profile against panels of 50+ GPCRs/kinases (e.g., Eurofins Cerep Panels) to identify off-target liabilities .

Q. What experimental approaches elucidate the structure-activity relationship (SAR) of the thiophene-piperazine-pyridazine scaffold?

- Methodological Answer :

- Systematic substitution : Synthesize analogs with:

- Piperazine modifications : N-methylation (reduces polarity) or spirocyclic derivatives (enhances rigidity) .

- Pyridazine substitutions : 6-aryl vs. 6-heteroaryl groups to assess π-π stacking effects .

- Biological testing : Corrogate IC₅₀ values in enzyme inhibition (e.g., PDE10A) vs. cellular proliferation assays (e.g., NCI-60 panel) .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to map electrostatic/hydrophobic fields driving activity .

Q. How should researchers design comparative bioavailability studies between crystalline and amorphous forms in preclinical models?

- Methodological Answer :

- Formulation : Prepare amorphous dispersions via spray drying (HPMCAS-HF polymer) vs. crystalline forms recrystallized from acetonitrile .

- Characterization : Use XRD to confirm amorphous nature (halo pattern) and DSC for Tg measurements .

- Pharmacokinetics : Conduct single-dose studies in rats (10 mg/kg, oral), comparing Cₘₐₓ and AUC₀–₂₄h. Amorphous forms often show 2–3× higher bioavailability due to supersaturation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.